molecular formula C18H22O B181789 2-(1-Adamantyl)-1-phenylethanone CAS No. 27648-26-6

2-(1-Adamantyl)-1-phenylethanone

Cat. No.: B181789
CAS No.: 27648-26-6
M. Wt: 254.4 g/mol
InChI Key: YRBSXKFXIFONEN-UHFFFAOYSA-N
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Description

2-(1-Adamantyl)-1-phenylethanone is an organic compound that features an adamantane moiety attached to a phenyl group via an ethanone linkage. Adamantane is a polycyclic hydrocarbon with a diamond-like structure, known for its rigidity and stability. The incorporation of the adamantane structure into organic molecules often imparts unique physical and chemical properties, making such compounds valuable in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Adamantyl)-1-phenylethanone typically involves the reaction of 1-adamantyl bromide with phenylacetic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the bromide is replaced by the phenylacetic acid moiety. The reaction is usually carried out in the presence of a strong base such as sodium hydroxide or potassium hydroxide, and the product is purified by recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may employ more robust purification techniques such as distillation under reduced pressure or advanced chromatographic methods to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(1-Adamantyl)-1-phenylethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst such as iron(III) bromide.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Secondary alcohols.

    Substitution: Halogenated or alkylated adamantyl derivatives.

Mechanism of Action

The mechanism of action of 2-(1-Adamantyl)-1-phenylethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantane moiety can enhance the binding affinity of the compound to its target by providing a rigid and stable framework. This interaction can modulate the activity of the target protein, leading to various biological effects. For example, in antiviral applications, the compound may inhibit viral replication by binding to viral enzymes or proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-Adamantyl)-1-phenylethanone is unique due to the presence of both the adamantane and phenyl groups, which impart distinct physical and chemical properties. The combination of these two moieties can enhance the compound’s stability, rigidity, and ability to interact with various biological targets, making it a valuable compound in research and industrial applications.

Properties

IUPAC Name

2-(1-adamantyl)-1-phenylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O/c19-17(16-4-2-1-3-5-16)12-18-9-13-6-14(10-18)8-15(7-13)11-18/h1-5,13-15H,6-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRBSXKFXIFONEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CC(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70335750
Record name 1-Phenyl-2-(tricyclo[3.3.1.1~3,7~]decan-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70335750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27648-26-6
Record name 1-Phenyl-2-(tricyclo[3.3.1.1~3,7~]decan-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70335750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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